molecular formula C11H9FN2O2S B1413134 Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1984038-28-9

Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1413134
CAS RN: 1984038-28-9
M. Wt: 252.27 g/mol
InChI Key: ORGOZAHWSZTWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate (EFT) is a recently developed organosulfur compound that has been the subject of a great deal of research in recent years. It is a small molecule that has been found to have a wide range of biological activities and applications, including anticancer, antifungal, anti-inflammatory, and antiviral effects. It has also been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential applications in drug delivery systems, as a novel anti-inflammatory agent, and as an anticancer agent. In addition, Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential use in the treatment of neurological disorders and as an antioxidant.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is not completely understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of bacterial cell wall components, as well as the inhibition of the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, as well as to act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of glucose, and to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to have an effect on the production of certain hormones, such as insulin and cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it has been found to be relatively stable and easy to work with. The main limitation of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for the use of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate include its use as an anticancer agent, an anti-inflammatory agent, an antioxidant, and a drug delivery system. Additionally, it may be used in the treatment of neurological disorders, as well as in the treatment of diabetes and other diseases. It may also be used in the development of new drugs and drug delivery systems. Finally, it may be used to study the effects of environmental pollutants on human health.

properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGOZAHWSZTWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.